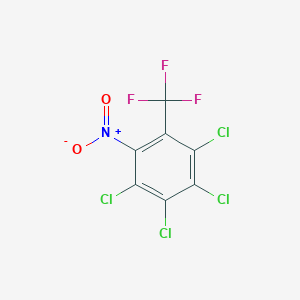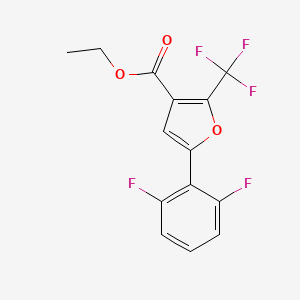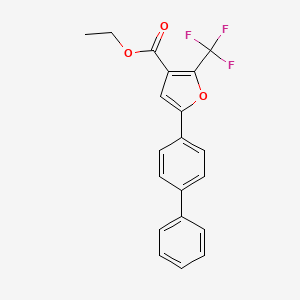![molecular formula C13H10F3NO4 B6312622 Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 53872-23-4](/img/structure/B6312622.png)
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate (M5M2TFPC) is a synthetic organic compound that has been studied for its potential applications in scientific research. It was first synthesized in the early 1990s and has since been studied for its biological and biochemical properties.
Scientific Research Applications
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has been studied for its potential applications in scientific research. It has been used as a probe for studying the structure and function of enzymes, as a reagent for the synthesis of new compounds, and as a tool for studying the interactions between proteins and small molecules. It has also been used to study the effects of small molecules on the activity of enzymes, as well as to study the effects of drugs on the activity of enzymes.
Mechanism of Action
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate binds to the active site of enzymes, which is the region where the enzyme catalyzes its reaction. This binding results in a conformational change in the enzyme, which can result in an increase or decrease in the enzyme's activity. In some cases, the binding of this compound to the enzyme can result in an allosteric effect, which is a change in the enzyme's activity that is not directly related to the binding of the compound.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of other enzymes, such as tyrosine kinases and serine/threonine kinases, which are involved in signal transduction pathways. In addition, it has been shown to have an effect on the expression of genes involved in cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, is stable in aqueous solutions, and has a low toxicity. It is also relatively inexpensive, making it an attractive option for researchers on a budget. However, there are also some limitations to using this compound for laboratory experiments. For example, it is not very soluble in organic solvents, which can limit its use in certain experiments. In addition, it can be difficult to accurately measure the concentration of this compound in solution, which can make it difficult to determine the exact amount of the compound that is needed for an experiment.
Future Directions
There are several potential future directions for the use of Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate in scientific research. It could be used to study the interactions between small molecules and proteins, as well as to study the effects of drugs on enzyme activity. It could also be used to study the structure and function of enzymes, as well as to study the effects of small molecules on gene expression. In addition, it could be used to study the effects of small molecules on cell proliferation and apoptosis. Finally, it could be used to study the effects of drugs on the activity of enzymes, as well as to study the effects of drugs on gene expression.
Synthesis Methods
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate can be synthesized using a series of chemical reactions starting from 4-(trifluoromethyl)phenol. The first step is to react 4-(trifluoromethyl)phenol with 1,3-dichloropropene in the presence of a base to form 4-(trifluoromethyl)benzaldehyde. This is then reacted with aqueous sodium hydroxide and sodium nitrite to form this compound. The reaction is carried out at room temperature and the product is isolated by filtration and dried.
properties
IUPAC Name |
methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-19-11(18)9-12(20-2)21-10(17-9)7-3-5-8(6-4-7)13(14,15)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOXFKFXVGWGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)

![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)

![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)



![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)